2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amides, including AMI-098, can be achieved through several methods. One common approach is the reaction of carboxylic acids with amines, often facilitated by coupling agents such as carbodiimides . Another method involves the use of acyl chlorides, which react with amines to form amides under mild conditions . Electrosynthesis has also been explored as a green and sustainable method for amide synthesis, offering advantages such as improved safety and reduced environmental impact .
Industrial Production Methods
In industrial settings, the production of amides like AMI-098 often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to ensure the efficient production of high-quality amides .
Chemical Reactions Analysis
Types of Reactions
AMI-098, like other amides, can undergo various chemical reactions, including:
Hydrolysis: Amides can be hydrolyzed to carboxylic acids and amines in the presence of strong acids or bases.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for converting amides to amines.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and amines.
Reduction: Primary or secondary amines.
Substitution: Substituted amides or other nitrogen-containing compounds.
Scientific Research Applications
AMI-098 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of AMI-098 involves its interaction with specific molecular targets and pathways. In biological systems, amides can interact with proteins and enzymes, influencing their activity and function . The exact molecular targets and pathways for AMI-098 would depend on its specific structure and the context of its application .
Comparison with Similar Compounds
Similar Compounds
Amiloride: A potassium-sparing diuretic that inhibits sodium reabsorption in the kidneys.
Lidocaine: A local anesthetic that blocks sodium channels in nerve cells.
Acetaminophen: An analgesic and antipyretic that inhibits cyclooxygenase enzymes.
Uniqueness of AMI-098
AMI-098 is unique due to its specific chemical structure and properties, which may offer advantages in certain applications over other similar compounds. For example, its stability, reactivity, and potential interactions with biological targets can make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16-6-8-17(9-7-16)13-14-11-5-3-2-4-10(11)12(18)15-13/h2-5H,6-9H2,1H3,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMJAJTOOLHDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168535 | |
Record name | 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16822-65-4 | |
Record name | 4(3H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016822654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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